3-(Methoxycarbonyl)-2-methylbenzoic acid
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Description
“3-(Methoxycarbonyl)-2-methylbenzoic acid” is a type of organic compound . It is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis Analysis
The synthesis of such compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of alkyl boronic esters has been reported, which involves a radical approach .Molecular Structure Analysis
The molecular formula of “this compound” is CHO. Its average mass is 210.183 Da and its monoisotopic mass is 210.052826 Da .Chemical Reactions Analysis
Borinic acids, which “this compound” is a subclass of, are used in cross-coupling reactions . The reaction mechanism of the Lewis acid (MgBr2)-catalysed [3+2] cycloaddition (32CA) reactions between C-methoxycarbonyl nitrone and 2-propen-1-ol has been theoretically investigated .Mechanism of Action
Target of Action
It’s worth noting that this compound is a type of boronic acid , which are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming processes .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids like this compound participate in transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
Boronic acids, including this compound, are known to be involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds .
Result of Action
In the context of suzuki-miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.
Future Directions
properties
IUPAC Name |
3-methoxycarbonyl-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-7(9(11)12)4-3-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQCPLGCJVTATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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